Picrotina

Descripción general

Descripción

La picrotina es un compuesto natural que se encuentra en el fruto de la planta Anamirta cocculus, originaria de la India y el sudeste asiático. Es parte del complejo de picrotoxina, que también incluye picrotoxina. La picrotoxina es conocida por su sabor amargo y sus propiedades tóxicas, y se ha utilizado históricamente como estimulante y convulsivo debido a sus interacciones con el sistema nervioso central .

Aplicaciones Científicas De Investigación

La picrotina tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Química: La this compound se utiliza como herramienta de investigación para estudiar la estructura y función de moléculas orgánicas complejas.

Biología: Se utiliza para investigar los mecanismos de acción de varios neurotransmisores y sus receptores.

Mecanismo De Acción

La picrotina ejerce sus efectos antagonizando el canal del receptor A del ácido gamma-aminobutírico (GABA). Este receptor es un canal iónico dependiente de ligando que permite principalmente el paso de iones cloruro a través de la membrana celular. Al bloquear este canal, la this compound evita la permeabilidad de los iones cloruro, inhibiendo así la influencia inhibitoria sobre la neurona diana. Esta acción da como resultado la estimulación del sistema nervioso central .

Compuestos Similares:

Picrotoxina: Otro componente del complejo de picrotoxina, la picrotoxina es más activa que la this compound y tiene propiedades tóxicas similares.

Singularidad de la this compound: La this compound es única en su actividad relativamente menor en comparación con la picrotoxina, lo que la hace menos tóxica. Esta propiedad permite su uso en diversas aplicaciones de investigación donde se requiere un compuesto menos potente .

Análisis Bioquímico

Biochemical Properties

Picrotin plays a significant role in biochemical reactions, particularly in its interaction with gamma-aminobutyric acid receptors. It acts as a noncompetitive antagonist at these receptors, which are ligand-gated ion channels responsible for the passage of chloride ions across the cell membrane. By blocking these channels, picrotin inhibits the permeability of chloride ions, thereby exerting an inhibitory influence on target neurons . This interaction is crucial in understanding the compound’s convulsant properties and its potential therapeutic applications.

Cellular Effects

Picrotin has profound effects on various types of cells and cellular processes. It primarily impacts neuronal cells by antagonizing gamma-aminobutyric acid receptors, leading to reduced chloride ion conductance. This action results in decreased inhibitory signaling, which can cause increased neuronal excitability and convulsions . Additionally, picrotin’s influence on gamma-aminobutyric acid receptors affects cell signaling pathways, gene expression, and cellular metabolism, further highlighting its importance in neuropharmacological studies.

Molecular Mechanism

The molecular mechanism of picrotin involves its direct antagonism of gamma-aminobutyric acid receptor channels. By binding to these receptors, picrotin prevents the opening of chloride ion channels, thereby reducing chloride ion permeability. This inhibition leads to decreased conductance through the channel, affecting both the opening frequency and the mean open time of the channel .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of picrotin can vary over time. Studies have shown that picrotin has a relatively short half-life and rapidly degrades into picrotoxic acid in plasma . This rapid degradation affects its stability and long-term effects on cellular function. In vitro and in vivo studies have demonstrated that picrotin’s convulsant effects can be observed shortly after administration, but these effects diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of picrotin vary with different dosages in animal models. At lower doses, picrotin can induce mild convulsions, while higher doses can lead to severe seizures and even death . The threshold for these effects is dose-dependent, with significant toxic and adverse effects observed at high doses. These findings underscore the importance of careful dosage management in experimental and therapeutic applications of picrotin.

Metabolic Pathways

Picrotin is involved in metabolic pathways that include its rapid hydrolysis into picrotoxic acid. This metabolic conversion is facilitated by enzymes in the liver, which play a crucial role in the compound’s biotransformation and elimination . The interaction of picrotin with these enzymes affects its metabolic flux and the levels of metabolites in the body, influencing its overall pharmacokinetic profile.

Transport and Distribution

Within cells and tissues, picrotin is transported and distributed through interactions with plasma proteins and other binding proteins. It has a moderate brain penetration, with a brain-to-plasma ratio of approximately 0.3 . This distribution is essential for its pharmacological effects, particularly its action on neuronal cells. The compound’s transport and accumulation are influenced by its binding affinity to plasma proteins and its rapid degradation in plasma.

Subcellular Localization

Picrotin’s subcellular localization is primarily associated with its interaction with gamma-aminobutyric acid receptors on the cell membrane. This localization is critical for its inhibitory effects on chloride ion channels and its overall impact on neuronal excitability . The compound’s activity and function are closely tied to its presence at these receptor sites, highlighting the importance of its subcellular distribution in understanding its biochemical and pharmacological properties.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La picrotina se puede sintetizar mediante varios métodos, uno de los cuales implica el uso de carvona como plantilla estereoquímica. El proceso de síntesis incluye la formación de un núcleo policíclico seguido de la manipulación de los estados de oxidación de los átomos de carbono clave. Este método permite la preparación estereoselectiva de this compound .

Métodos de Producción Industrial: La producción industrial de this compound normalmente implica la extracción de los frutos secos de Anamirta cocculus. El proceso de extracción incluye la cristalización a partir de agua, que aísla la picrotoxina, una mezcla equimolar de this compound y picrotoxina .

Análisis De Reacciones Químicas

Tipos de Reacciones: La picrotina sufre varias reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto para diferentes aplicaciones.

Reactivos y Condiciones Comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo para oxidar la this compound.

Reducción: Los agentes reductores como el hidruro de litio y aluminio se utilizan para reducir la this compound.

Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como el hidróxido de sodio o el cianuro de potasio.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de la this compound puede conducir a la formación de picrotoxina, mientras que la reducción puede producir varios derivados reducidos .

Comparación Con Compuestos Similares

Picrotoxinin: Another component of the picrotoxin complex, picrotoxinin is more active than picrotin and has similar toxic properties.

Uniqueness of Picrotin: Picrotin is unique in its relatively lower activity compared to picrotoxinin, making it less toxic. This property allows for its use in various research applications where a less potent compound is required .

Propiedades

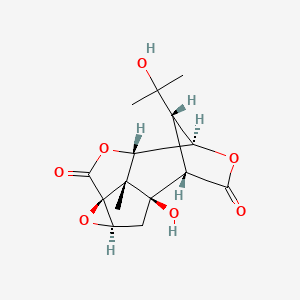

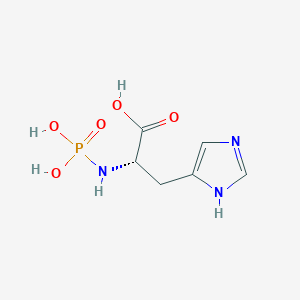

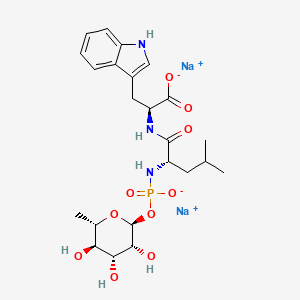

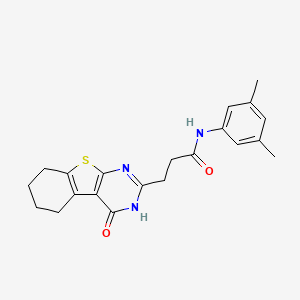

IUPAC Name |

(1R,3R,5S,8S,9R,12S,13R,14S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O7/c1-12(2,18)6-7-10(16)20-8(6)9-13(3)14(7,19)4-5-15(13,22-5)11(17)21-9/h5-9,18-19H,4H2,1-3H3/t5-,6+,7-,8-,9-,13-,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYEFFICCPKWYML-QCGISDTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3C4C(C(C1(CC5C2(O5)C(=O)O3)O)C(=O)O4)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@H]3[C@H]4[C@H]([C@@H]([C@@]1(C[C@@H]5[C@]2(O5)C(=O)O3)O)C(=O)O4)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274161 | |

| Record name | Picrotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21416-53-5 | |

| Record name | Picrotin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21416-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picrotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021416535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picrotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PICROTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U06Z6QD7N2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Picrotin?

A1: Picrotin primarily targets glycine receptors (GlyRs) [, , , , , , , ]. These receptors are ligand-gated chloride channels found in the central nervous system, playing a crucial role in inhibitory neurotransmission.

Q2: How does Picrotin interact with GlyRs?

A2: Picrotin acts as an antagonist at GlyRs, meaning it inhibits their function [, , , , , , , ]. It binds to a site within the receptor's pore, blocking the flow of chloride ions that would normally occur upon glycine binding [, ].

Q3: Is Picrotin's antagonism of GlyRs use-dependent?

A3: Unlike its effect on some other receptors like GABAA receptors, Picrotin antagonism of the α1 homomeric GlyR is not use-dependent [, ]. This means its blocking action is not influenced by prior receptor activation.

Q4: Does Picrotin discriminate between different GlyR subtypes?

A4: Yes, research indicates that Picrotin exhibits some subtype selectivity. While it effectively inhibits α1 homomeric GlyRs, it shows reduced potency at α2 and α3 homomeric GlyRs, similar to its action on most GABAA receptors [].

Q5: How does the presence of the β subunit in GlyRs affect Picrotin's action?

A5: Interestingly, incorporating the β subunit into GlyRs reduces Picrotin's inhibitory potency []. This suggests that the β subunit influences the conformation of the Picrotin binding site, affecting its interaction with the receptor.

Q6: Does Picrotin interact with any other receptors besides GlyRs?

A6: While Picrotin is generally considered a selective GlyR antagonist, some studies suggest a potential interaction with GABAA receptors, albeit with lower potency compared to GlyRs [, ].

Q7: What is the molecular formula and weight of Picrotin?

A7: Picrotin's molecular formula is C15H18O7, and its molecular weight is 310.3 g/mol [, ].

Q8: How does Picrotin's structure differ from Picrotoxinin?

A8: Picrotin and Picrotoxinin share a core structure but differ in one key aspect. Picrotin possesses a dimethylmethanol group, while Picrotoxinin has an isopropenyl group at the same position []. This subtle difference significantly impacts their pharmacological properties.

Q9: What is known about the stability of Picrotin under various conditions?

A9: Research suggests that Picrotin is stable during yogurt manufacture and storage, even after pasteurization at 85°C for 30 minutes []. This indicates potential stability under certain food processing conditions.

Q10: Does Picrotin exhibit any catalytic properties?

A10: Current research primarily focuses on Picrotin's interaction with GlyRs. There is limited information available regarding any inherent catalytic properties of the molecule.

Q11: Have computational methods been employed to study Picrotin?

A11: Yes, Nuclear Overhauser Effect Spectroscopy (NOESY) and molecular modeling have been used to determine the conformation of Picrotin in solution []. This technique provides valuable insights into its three-dimensional structure and potential interactions with target proteins.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-5-methyl-4-(phosphonooxy)-1,7,9,11-heptadecatetraen-1-yl]-, sodium salt (1:1), (5S,6S)-](/img/structure/B1677728.png)

![6,7-dimethoxy-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1H-quinazolin-4-one](/img/structure/B1677731.png)